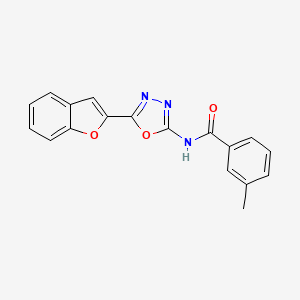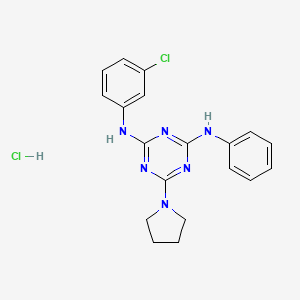
N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a pyrrolidine ring and a triazine ring, both of which are common structures in many biologically active compounds . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space . The triazine ring is a six-membered ring with three nitrogen atoms, and it is also widely used in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .Aplicaciones Científicas De Investigación
Polymer Development
Research into the applications of related triazine derivatives has led to advancements in polymer science. For example, compounds featuring triazine rings have been utilized in the synthesis of new polyamides and polyimides. These materials are noted for their good solubility in common organic solvents, high thermal stability, and amorphous nature, which are desirable properties for high-performance polymers used in various industrial applications (Huang et al., 2017). Furthermore, the development of aromatic polyamides incorporating triazine moieties has been explored, with these polymers demonstrating excellent thermal stabilities and solubility in polar solvents, making them candidates for advanced material applications (Yu et al., 2012).
Drug Delivery Systems
Triazine derivatives have also been investigated for their potential in drug delivery systems. For instance, studies on encapsulating lipophilic pyrenyl derivatives within water-soluble metalla-cages have demonstrated the capability of these systems to enhance the cytotoxicity of encapsulated compounds against cancer cells. This research opens new avenues for the development of targeted cancer therapies, utilizing the unique structural characteristics of triazine-based compounds for effective drug delivery (Mattsson et al., 2010).
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. This could involve testing its activity against various biological targets, optimizing its structure for better activity or selectivity, and investigating its pharmacokinetic properties .
Propiedades
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6.ClH/c20-14-7-6-10-16(13-14)22-18-23-17(21-15-8-2-1-3-9-15)24-19(25-18)26-11-4-5-12-26;/h1-3,6-10,13H,4-5,11-12H2,(H2,21,22,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMVKMKMJROLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)
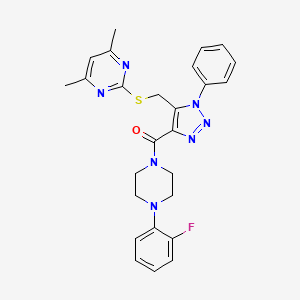
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)
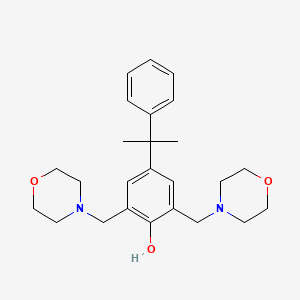
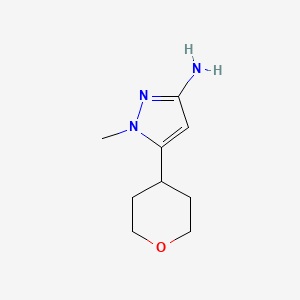


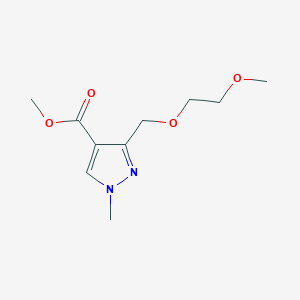
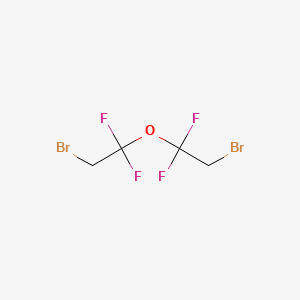
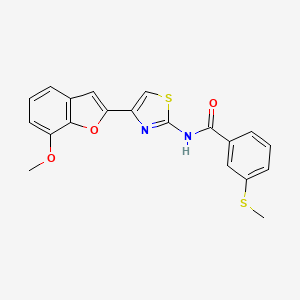
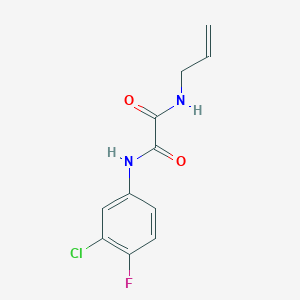
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2919894.png)
